molecular formula C10H10F3NO2 B14063650 1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14063650
M. Wt: 233.19 g/mol
InChI Key: MLSRSWWWIGZTKP-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2. This compound features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylphenylmethanol to produce 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, which is then reacted with an appropriate amine to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)4-7-5-8(2-3-9(7)14)16-10(11,12)13/h2-3,5H,4,14H2,1H3

InChI Key

MLSRSWWWIGZTKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)N

Origin of Product

United States

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